molecular formula C26H28Cl2P2Pd+2 B1588515 Dichlorobis(methyldiphenylphosphine)palladium(II) CAS No. 52611-08-2

Dichlorobis(methyldiphenylphosphine)palladium(II)

Cat. No.: B1588515
CAS No.: 52611-08-2
M. Wt: 579.8 g/mol
InChI Key: GTSFBKGHQLDFHU-UHFFFAOYSA-N
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Description

Dichlorobis(methyldiphenylphosphine)palladium(II) is an organopalladium compound with the chemical formula ([ (C_6H_5)_2PCH_3]_2PdCl_2). It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille couplings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(methyldiphenylphosphine)palladium(II) can be synthesized by reacting palladium(II) chloride with methyldiphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for Dichlorobis(methyldiphenylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(methyldiphenylphosphine)palladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dichlorobis(methyldiphenylphosphine)palladium(II) include:

  • Organic halides (e.g., aryl bromides, aryl iodides)
  • Organometallic reagents (e.g., organostannanes, organoboranes)
  • Bases (e.g., potassium carbonate, sodium hydroxide)
  • Solvents (e.g., toluene, tetrahydrofuran) .

Major Products

The major products formed from reactions involving Dichlorobis(methyldiphenylphosphine)palladium(II) are typically cross-coupled organic compounds, such as biaryls, styrenes, and substituted alkenes .

Scientific Research Applications

Dichlorobis(methyldiphenylphosphine)palladium(II) has a wide range of scientific research applications, including:

    Chemistry: It is extensively used as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents through its use in organic synthesis.

    Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of Dichlorobis(methyldiphenylphosphine)palladium(II) involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(methyldiphenylphosphine)palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of methyldiphenylphosphine ligands can provide different steric and electronic properties compared to other palladium complexes, making it suitable for specific reactions and applications .

Properties

CAS No.

52611-08-2

Molecular Formula

C26H28Cl2P2Pd+2

Molecular Weight

579.8 g/mol

IUPAC Name

dichloropalladium;methyl(diphenyl)phosphanium

InChI

InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2

InChI Key

GTSFBKGHQLDFHU-UHFFFAOYSA-N

SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl

Canonical SMILES

C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Dichlorobis(methyldiphenylphosphine)palladium(II) as described in the research?

A1: Dichlorobis(methyldiphenylphosphine)palladium(II) acts as a catalyst in the biscarbonylation of aryl halides with amines. [] This means it facilitates the introduction of a carbonyl group (C=O) into organic molecules, a crucial process in synthesizing various chemicals. []

Q2: What spectroscopic data is available for characterizing Dichlorobis(methyldiphenylphosphine)palladium(II)?

A2: The research provides ¹H NMR (Proton Nuclear Magnetic Resonance) data for the compound. In deuterated chloroform (CDCl3), a triplet signal is observed at δ 4.2 ppm, attributed to the methyl group (CH3) attached to the phosphorus atom. [] This information helps confirm the structure and purity of the synthesized compound.

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